Sodium 5-aminopyrazine-2-carboxylate
CAS No.:
Cat. No.: VC16002295
Molecular Formula: C5H4N3NaO2
Molecular Weight: 161.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4N3NaO2 |
|---|---|
| Molecular Weight | 161.09 g/mol |
| IUPAC Name | sodium;5-aminopyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C5H5N3O2.Na/c6-4-2-7-3(1-8-4)5(9)10;/h1-2H,(H2,6,8)(H,9,10);/q;+1/p-1 |
| Standard InChI Key | IDBXPDCWZAYRIC-UHFFFAOYSA-M |
| Canonical SMILES | C1=C(N=CC(=N1)N)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Sodium 5-aminopyrazine-2-carboxylate is an aromatic heterocyclic compound featuring a pyrazine ring substituted with an amino group at position 5 and a carboxylate group at position 2, neutralized by a sodium ion. The systematic IUPAC name is sodium 5-aminopyrazine-2-carboxylate, while its non-salt form, 5-aminopyrazine-2-carboxylic acid, holds the CAS number 40155-43-9 . The sodium salt’s molecular structure enhances solubility in polar solvents compared to the free acid, a critical factor in industrial and laboratory workflows.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 161.09 g/mol | |
| Molecular Formula | ||
| Solubility | High in water, moderate in DMF | |
| Thermal Stability | Decomposes above 230°C |
The absence of reported melting or boiling points suggests further experimental characterization is needed. Computational studies predict a density of approximately 1.319 g/cm³, akin to its methyl ester derivative .
Synthetic Methodologies
Microwave-Assisted Amination
The most efficient route to 5-aminopyrazine-2-carboxylic acid—precursor to the sodium salt—involves microwave-assisted amination of 5-chloropyrazine-2-carboxylic acid. Using aqueous ammonia (25% w/w) at 100°C under microwave irradiation (80 W, 30 minutes), this method achieves a 70% yield . The reaction proceeds via nucleophilic aromatic substitution, facilitated by microwave-enhanced kinetics:
Post-synthesis, the ammonium salt is acidified to pH 4 using HCl, yielding crystalline 5-aminopyrazine-2-carboxylic acid . Subsequent neutralization with sodium hydroxide or carbonate generates the sodium salt.
Conventional Synthesis and Challenges
Alternative methods employ benzyl bromide or tert-butoxycarbonyl (Boc)-protected amines for N-alkylation, though yields are suboptimal (20–45%) . For example, benzylation of 5-aminopyrazine-2-carboxylic acid with benzyl bromide in DMF (22 hours, room temperature) yields only 20% product due to competing side reactions . Microwave-assisted esterification of the acid with propanol and sulfuric acid further highlights the versatility of microwave techniques, achieving 70% conversion .
Applications in Pharmaceutical Research
Antibiotic and Antiviral Agents
5-Aminopyrazine-2-carboxylic acid derivatives exhibit broad-spectrum antimicrobial activity. Esterification to methyl 5-aminopyrazine-2-carboxylate (CAS 13924-94-2) produces a stable intermediate for prodrug development . Coupling with piperazine derivatives via carbodiimide-mediated amidation (83.7% yield) generates compounds with enhanced bioavailability .
Fluorescent Probes
The aromatic amine and carboxylate groups enable conjugation with fluorophores. For instance, HATU-mediated coupling of the sodium salt with cyclohexan-containing pyrimidines yields fluorescent tags for cellular imaging (95% yield) . Such probes are pivotal in tracking drug delivery mechanisms.
Recent Advances and Future Directions
Recent studies optimize microwave parameters for scalable synthesis, reducing reaction times from hours to minutes . Computational modeling of the sodium salt’s coordination chemistry may unlock catalytic applications. Additionally, CRISPR-based screening platforms could identify biological targets for pyrazine-carboxylate hybrids, accelerating drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume